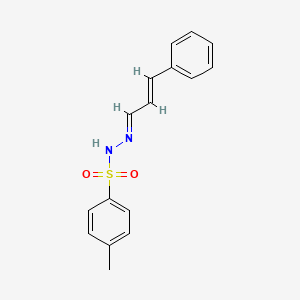
Cinnamaldehyde, (p-tolylsulfonyl)hydrazone
Vue d'ensemble
Description
Cinnamaldehyde, (p-tolylsulfonyl)hydrazone is a chemical compound with the molecular formula C16H16N2O2S. It is a derivative of cinnamaldehyde, a natural compound found in cinnamon essential oil, and (p-tolylsulfonyl)hydrazone, a hydrazone derivative. This compound is known for its unique chemical structure, which includes aromatic rings and a sulfonamide group, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
The synthesis of Cinnamaldehyde, (p-tolylsulfonyl)hydrazone typically involves the reaction of cinnamaldehyde with (p-tolylsulfonyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde group of cinnamaldehyde and the hydrazine group of (p-tolylsulfonyl)hydrazine .
Industrial production methods for hydrazones, including this compound, often involve mechanochemical synthesis or solid-state melt reactions. These methods are efficient and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Cinnamaldehyde, (p-tolylsulfonyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl hydrazides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cinnamaldehyde, (p-tolylsulfonyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Cinnamaldehyde, (p-tolylsulfonyl)hydrazone involves its interaction with various molecular targets and pathways. For instance, it can inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. The compound also modulates the activity of enzymes and proteins involved in cellular signaling, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Cinnamaldehyde, (p-tolylsulfonyl)hydrazone can be compared with other similar compounds such as:
Cinnamaldehyde hydrazone: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
(p-Tolylsulfonyl)hydrazone: Does not have the cinnamaldehyde moiety, which limits its biological activities.
Benzaldehyde, (p-tolylsulfonyl)hydrazone: Similar structure but with a benzaldehyde moiety instead of cinnamaldehyde, leading to different chemical and biological properties.
This compound is unique due to its combination of cinnamaldehyde and (p-tolylsulfonyl)hydrazone moieties, which confer both chemical versatility and significant biological activities.
Propriétés
IUPAC Name |
4-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-14-9-11-16(12-10-14)21(19,20)18-17-13-5-8-15-6-3-2-4-7-15/h2-13,18H,1H3/b8-5+,17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCQVMWEPIPJX-WUSSVBECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7318-33-4 | |
| Record name | Cinnamaldehyde tosylhydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-METHYL-N'-(3-PHENYL-2-PROPENYLIDENE)BENZENESULFONOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


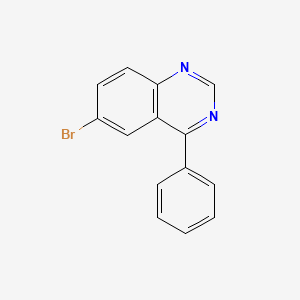
![4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5358847.png)
![(2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B5358859.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)
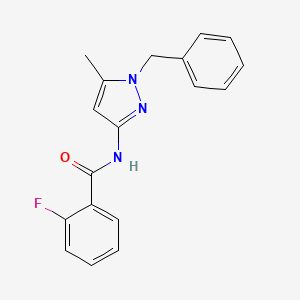
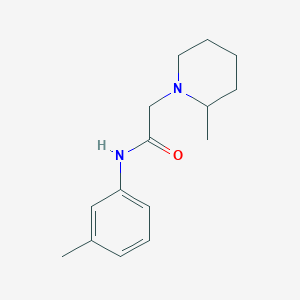
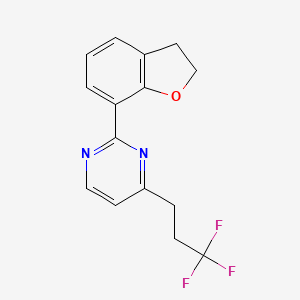
![3-[[4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]methyl]benzoic acid](/img/structure/B5358881.png)
![N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5358888.png)
![4-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5358896.png)
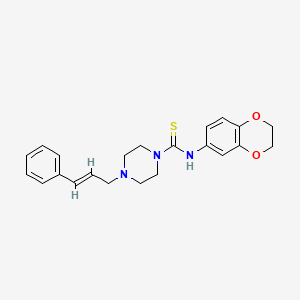
![2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)
![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)
